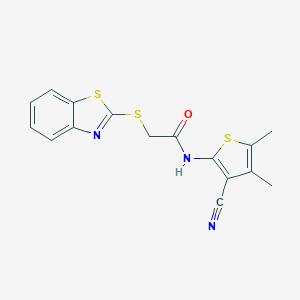![molecular formula C15H20N4O3S2 B292556 ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292556.png)
ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex heterocyclic compound It belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities
準備方法
The synthesis of ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions typically involve heating under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isopropylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
科学的研究の応用
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent, tyrosine kinase inhibitor, and cyclin-dependent kinase inhibitor.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and analgesic properties.
Pharmaceutical Research: It is investigated for its potential use in developing new drugs for cancer treatment and other diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Studied as a PARP-1 inhibitor with antitumor activity.
Thieno[2,3-b]pyridines: Explored for their anti-inflammatory and anticancer properties.
特性
分子式 |
C15H20N4O3S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-22-15(21)18-6-5-9-10(7-18)24-12-11(9)13(20)19(16)14(17-12)23-8(2)3/h8H,4-7,16H2,1-3H3 |
InChIキー |
IGTLUDLAIIJCHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)

![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)
![2-({5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292483.png)
![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292484.png)
![12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B292485.png)
![12-(4-chlorophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B292486.png)
![3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292488.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292489.png)
![N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B292492.png)
![N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea](/img/structure/B292494.png)
![3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292496.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292497.png)
